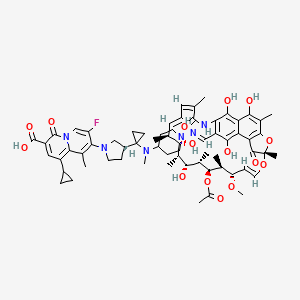
Unii-W2P7EF7O6O
説明
Rifaquizinone (UNII: W2P7EF7O6O) is a compound with the formula C65H81FN6O15 . It is also known by other names such as CBR-2092 and TNP-2092 . It is currently under investigation for potential medical applications .
Molecular Structure Analysis
The InChIKey for Rifaquizinone is OPZFMLLAJBIKAN-KYGXCNJYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.科学的研究の応用
Nanoparticle Syntheses in Chemical Research
The development of novel materials, such as inorganic nanoparticles, is a crucial aspect of chemical research. These advancements are driven by the need for new materials in various industries, including electronics, where discoveries in semiconducting materials have led to significant technological evolutions. This demonstrates the essential role of scientific discovery in technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments in Environmental Research
The development and use of large scientific applications, such as environmental models, often require collaboration among geographically dispersed scientists. Tools and software that create collaborative working environments are crucial for facilitating remote development and data sharing. This highlights the importance of such environments in enabling effective scientific research in diverse fields (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Antenna Design for Wireless Communication Research
The design of antennas for wireless communication, such as WLAN/UNII applications, is a significant area of research in telecommunications. The development of high gain, microstrip antennas for existing WLAN and new UNII standards is an example of how research contributes to advancements in communication technology (Singla, Khanna, & Parkash, 2019).
Educational Programs for Translating Research into Innovations
Educational programs aimed at translating scientific research into practical innovations and ventures play a vital role in advancing society. These programs provide the necessary training, education, and financial support to help researchers transform their scientific discoveries into socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Satellite Program in Aerospace Research
The University Nanosat Program (UNP) exemplifies the integration of scientific research with technological development in aerospace. This program involves the collaboration of government and academia to develop student-built nanosatellites, contributing to the training of future aerospace professionals and the advancement of aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Transforming Scientific Achievements into Industrialization
Universities play a critical role in transforming scientific and technical achievements into industrial applications. By leveraging their talent and resources, universities can effectively contribute to national economic construction and the development of scientific and technological industries (Xian-guo, 2004).
Enabling Technologies in Data-Intensive Scientific Research
Technologies such as workflow, service, and portal are essential in supporting data-intensive scientific research. They address requirements like interoperability, integration, automation, reproducibility, and efficient data handling, highlighting the need for hybrid technologies in scientific processes (Yao, Rabhi, & Peat, 2014).
将来の方向性
特性
IUPAC Name |
8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12S,13S,14S,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33-,35+,36-,40+,46-,53-,54+,58+,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZFMLLAJBIKAN-YSBZUPOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H81FN6O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-W2P7EF7O6O | |
CAS RN |
922717-97-3 | |
| Record name | TNP-2092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0922717973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)
![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)

